molecular formula C14H13NO B1208602 3,2'-Dimethyl-4-nitrosobiphenyl CAS No. 70786-64-0

3,2'-Dimethyl-4-nitrosobiphenyl

Cat. No.: B1208602
CAS No.: 70786-64-0
M. Wt: 211.26 g/mol
InChI Key: CKEUKHXGPKXTTF-UHFFFAOYSA-N
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Description

Chemical Characteristics 3,2'-Dimethyl-4-nitrosobiphenyl (CAS Registry Number: 70786-64-0) is an organic compound with the molecular formula C 14 H 13 NO and a molecular weight of 211.26 g/mol [ citation:3 ]. Its structure is characterized by a biphenyl backbone with methyl substituents at the 3 and 2' positions and a nitroso functional group at the 4 position. Research Applications and Value This nitroso compound is primarily used in carcinogenicity and toxicological research. A pivotal bioassay study in Syrian golden hamsters demonstrated that 3,2'-Dimethyl-4-nitrosobiphenyl is a potent locally acting carcinogen. Upon subcutaneous injection, the compound induced subcutaneous tumors at the site of administration in a significant majority of test animals [ citation:1 ]. This makes it a valuable chemical tool in experimental oncology for studying the mechanisms of local tumor initiation and development, particularly in models investigating nitroso compound carcinogenesis. Usage Notes FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic uses in humans or animals. This compound is a confirmed carcinogen and must be handled with extreme care in a controlled laboratory setting. Researchers should consult the relevant safety data sheets and adhere to all institutional safety protocols for handling hazardous chemicals. Appropriate personal protective equipment (PPE) is essential to prevent skin contact, eye exposure, or inhalation [ citation:1 ].

Properties

CAS No.

70786-64-0

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

2-methyl-4-(2-methylphenyl)-1-nitrosobenzene

InChI

InChI=1S/C14H13NO/c1-10-5-3-4-6-13(10)12-7-8-14(15-16)11(2)9-12/h3-9H,1-2H3

InChI Key

CKEUKHXGPKXTTF-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=CC(=C(C=C2)N=O)C

Canonical SMILES

CC1=CC=CC=C1C2=CC(=C(C=C2)N=O)C

Other CAS No.

70786-64-0

Synonyms

3,2'-dimethyl-4-nitrosobiphenyl
DMNOBP

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The carcinogenicity and chemical reactivity of 3,2'-Dimethyl-4-nitrosobiphenyl have been compared to several analogs, including o-nitrosotoluene, nitrosobenzene, and 4,4'-difluoro-2-nitrodiphenyl. Key findings are summarized below:

Carcinogenicity Profiles
Compound Species Tested Tumor Sites Incidence Rate (vs. Controls) Key Study Findings
3,2'-Dimethyl-4-nitrosobiphenyl Syrian golden hamsters Liver, bladder Significant increase Induced hepatocellular carcinomas and bladder neoplasms via nitroso-derived DNA adducts.
o-Nitrosotoluene F-344 rats, hamsters Liver, nasal cavity Moderate increase Demonstrated weaker carcinogenicity compared to 3,2'-dimethyl derivative.
Nitrosobenzene Hamsters Liver No significant increase Lacked carcinogenic activity under tested conditions.
4,4'-Difluoro-2-nitrodiphenyl Not tested in vivo Structural analog with fluorine substitutions; reactivity studies suggest lower metabolic activation potential .

Mechanistic Insights :

  • The methyl groups in 3,2'-Dimethyl-4-nitrosobiphenyl enhance metabolic activation by cytochrome P450 enzymes, leading to DNA adduct formation (e.g., N7-guanine adducts) .
  • In contrast, o-nitrosotoluene and nitrosobenzene lack the biphenyl structure, reducing their ability to form stable DNA cross-links .
  • Fluorinated analogs like 4,4'-difluoro-2-nitrodiphenyl exhibit altered electronic properties, decreasing nitroso group reactivity .
Physicochemical Properties
Property 3,2'-Dimethyl-4-nitrosobiphenyl o-Nitrosotoluene Nitrosobenzene 4,4'-Difluoro-2-nitrodiphenyl
Molecular Weight ~242 g/mol (estimated) 135 g/mol 107 g/mol 265 g/mol
Solubility Low (lipophilic) Moderate in DMSO Low in water Low (fluorophilic)
Reactivity High (nitroso group + methyl) Moderate Low Moderate (fluorine effects)

Key Differences :

  • The biphenyl backbone of 3,2'-Dimethyl-4-nitrosobiphenyl increases its persistence in biological systems compared to monocyclic analogs like nitrosobenzene.
  • Fluorine atoms in 4,4'-difluoro-2-nitrodiphenyl reduce metabolic oxidation rates, as seen in similar halogenated aromatics .
Toxicokinetic Comparisons
  • Bioactivation Pathways: 3,2'-Dimethyl-4-nitrosobiphenyl undergoes hepatic N-oxidation to form reactive electrophiles, which bind to DNA . o-Nitrosotoluene is primarily metabolized to o-toluidine, a known bladder carcinogen, but with slower adduct formation kinetics .
  • Elimination :
    • Fluorinated analogs exhibit prolonged half-lives due to resistance to oxidative degradation .

Critical Research Findings

  • Hecht et al. (1983) demonstrated that 3,2'-Dimethyl-4-nitrosobiphenyl induced tumors in 85% of hamsters at 50 mg/kg doses, compared to 30% for o-nitrosotoluene .
  • DNA Adduct Analysis: Methyl-substituted nitroso compounds form more stable adducts than non-methylated analogs, correlating with higher carcinogenic potency .
  • Structural-Activity Relationship (SAR): The biphenyl system and methyl groups synergistically enhance carcinogenicity by stabilizing reactive intermediates .

Preparation Methods

Catalyst Screening and Optimization

The choice of catalyst profoundly impacts coupling efficiency. In CN104529786A, Ms-Pd (a mesoporous palladium catalyst) achieved superior yields (98%) compared to PdCl₂ (90%) or Pd(PPh₃)₄ (lower yields). This aligns with broader catalytic trends, where ligand-free palladium systems enhance activity for electron-deficient substrates. Table 1 summarizes catalyst performance from the patent:

Table 1. Catalyst Screening for Biphenyl Synthesis

CatalystTemperature (°C)SolventYield (%)
Ms-Pd40Toluene98
PdCl₂40Methanol90
Pd(PPh₃)₄30DMF75

Ms-Pd’s high surface area and stability enable recyclability, critical for industrial scalability. For nitroso-containing substrates, which are sensitive to oxidation, Ms-Pd’s mild reaction conditions (40°C) may prevent undesired side reactions.

Functionalization of the Nitroso Group

Introducing the nitroso group at the 4-position requires careful consideration of regioselectivity and stability. While the provided sources focus on nitro groups, nitroso derivatives can be accessed via partial reduction of nitro precursors or direct electrophilic substitution.

Solvent and Base Selection

The solvent system significantly influences reaction kinetics and product purity. CN104529786A identifies toluene and methanol as optimal for Suzuki couplings, with methanol favoring higher yields (98%) when paired with PdCl₂. Polar aprotic solvents like DMF, while effective for dissolving substrates, may complicate nitroso group stability due to their hygroscopic nature.

Table 2. Solvent Effects on Coupling Efficiency

SolventDielectric ConstantReaction Yield (%)
Toluene2.498
Methanol32.790
DMF36.775

For nitroso-functionalized biphenyls, toluene’s low polarity may mitigate hydrolysis or oxidation risks. Additionally, weak bases like potassium carbonate (as in CN105732392A) are preferable to strong bases (e.g., NaOH), which could degrade sensitive functional groups.

Purification and Recrystallization

Post-reaction purification ensures high product purity. CN104529786A employs recrystallization in normal hexane or ethanol to isolate 3,4,5-trifluoro-2'-nitrobiphenyl. For 3,2'-Dimethyl-4-nitrosobiphenyl, fractional crystallization using petroleum ether or ethanol could achieve similar purity (>97%).

Challenges and Mitigation Strategies

Nitroso Group Stability

Nitroso compounds are prone to tautomerization and dimerization. Stabilizing agents like chelating ligands or low-temperature conditions (<40°C) may suppress degradation.

Regioselectivity in Electrophilic Substitution

The methyl groups at positions 3 and 2' direct electrophiles to the para position, but competing ortho/meta products may arise. Blocking groups or directing auxiliaries (e.g., boronic esters) could enhance selectivity.

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